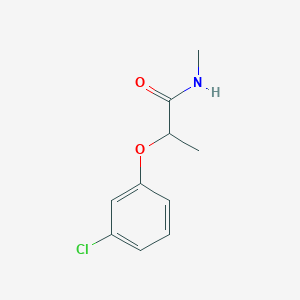
2-(3-chlorophenoxy)-N-methylpropanamide
説明
2-(3-chlorophenoxy)-N-methylpropanamide (also known as MXC) is a synthetic compound that belongs to the family of organochlorine compounds. It has been extensively studied for its potential use as a pesticide due to its ability to disrupt the endocrine system of pests. However, recent scientific research has also explored the potential applications of MXC in various fields, including medicine and environmental science.
作用機序
MXC exerts its effects through the inhibition of aromatase, an enzyme involved in the synthesis of estrogen. This leads to a decrease in estrogen levels, which can have physiological effects on the body.
Biochemical and Physiological Effects:
MXC has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. MXC has also been shown to inhibit the growth of cancer cells. However, MXC has also been shown to have potential harmful effects on the reproductive system, as it can disrupt the endocrine system and lead to changes in hormone levels.
実験室実験の利点と制限
MXC has been extensively studied in laboratory experiments due to its potential applications in various fields. However, the persistence of MXC in the environment and potential harmful effects on non-target organisms limits its use as a pesticide. Additionally, the potential harmful effects on the reproductive system highlight the need for caution when using MXC in laboratory experiments.
将来の方向性
Future research on MXC could focus on its potential use in treating inflammatory diseases and cancer. Additionally, research could focus on developing alternative pesticides that are less harmful to the environment and non-target organisms. Further studies could also investigate the potential harmful effects of MXC on the reproductive system and develop strategies for minimizing these effects.
科学的研究の応用
MXC has been studied for its potential use in various scientific fields, including medicine and environmental science. In medicine, MXC has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. MXC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In environmental science, MXC has been studied for its potential use as a pesticide due to its ability to disrupt the endocrine system of pests. However, due to its persistence in the environment and potential harmful effects on non-target organisms, the use of MXC as a pesticide has been restricted in many countries.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUNGDYQQOJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4077517.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
